molecular formula C6H4BrN3 B1379910 5-bromo-3H-pyrazolo[3,4-b]pyridine CAS No. 916257-29-9

5-bromo-3H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379910
CAS No.: 916257-29-9
M. Wt: 198.02 g/mol
InChI Key: PMRGPNOVANIZJQ-UHFFFAOYSA-N
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Description

5-bromo-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom attached to the fifth position of the pyrazole ring. It is a medicinally privileged structure,

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-bromo-3H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . The compound interacts with enzymes such as TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase family. These interactions involve binding to the kinase domain of TRKs, thereby inhibiting their activity and preventing downstream signaling pathways that promote cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . The compound also exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . By inhibiting TRKs, this compound disrupts cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are critical for cell growth, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit TRKs is attributed to its structural compatibility with the ATP-binding pocket of the kinase domain, which prevents ATP from binding and activating the kinase . Additionally, this compound has shown low inhibitory activity against cytochrome P450 isoforms, except for CYP2C9, indicating its potential for selective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated good plasma stability, which is essential for maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKs, with higher doses leading to more significant inhibition . It is crucial to identify the threshold doses that achieve therapeutic effects without causing toxic or adverse effects. High doses of the compound may lead to toxicity, and careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 isoforms. The compound’s low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9, suggests that it may have minimal effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins may affect its localization and accumulation in certain tissues . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Identifying the subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes .

Properties

IUPAC Name

5-bromo-3H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRGPNOVANIZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC(=C2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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